Product packaging for Glyoxylic acid, (p-tolylsulfonyl)hydrazone(Cat. No.:CAS No. 14661-68-8)

Glyoxylic acid, (p-tolylsulfonyl)hydrazone

Cat. No.: B3032357
CAS No.: 14661-68-8
M. Wt: 242.25 g/mol
InChI Key: TUYHVIQNWSSXND-UXBLZVDNSA-N
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Description

Significance of Glyoxylic Acid and Hydrazone Derivatives in Modern Organic Synthesis

Glyoxylic acid, a simple organic compound containing both an aldehyde and a carboxylic acid group, is a valuable C2 building block in organic synthesis. atamanchemicals.comatamanchemicals.com It is utilized in the production of a wide range of industrially important molecules, including agrochemicals, pharmaceuticals, and polymers. atamanchemicals.comresearchgate.net Its bifunctionality allows it to participate in various chemical reactions, making it a versatile precursor for more complex molecular architectures. chemicalbook.com For instance, it undergoes electrophilic aromatic substitution with phenols, a key step in the synthesis of compounds like 4-hydroxymandelic acid, a precursor to the antibiotic amoxicillin. wikipedia.org

Hydrazone derivatives are another class of compounds with immense importance in organic synthesis. mdpi.comwisdomlib.org Characterized by the R₁R₂C=NNH₂ functional group, they are typically formed by the reaction of hydrazine (B178648) with aldehydes or ketones. wikipedia.orgresearchgate.net Hydrazones are crucial intermediates in several name reactions, including the Wolff-Kishner reduction. wisdomlib.org They are also valuable precursors for the synthesis of various heterocyclic compounds. mdpi.com The reactivity of hydrazones is diverse; they can act as both nucleophiles and electrophiles, and the presence of the C=N bond allows for various transformations. mdpi.com Furthermore, hydrazone derivatives are recognized for their ability to form stable complexes with metal ions, finding applications as analytical reagents. wisdomlib.orgdergipark.org.tr

The combination of these two functionalities in Glyoxylic acid, (p-tolylsulfonyl)hydrazone results in a reagent with a unique and powerful synthetic potential.

Overview of this compound as a Key Chemical Entity

This compound, with the chemical formula C₉H₁₀N₂O₄S, is a key chemical entity that bridges the reactivity of glyoxylic acid and tosylhydrazones. nih.gov This compound serves as a stable and readily available precursor for various reactive intermediates, making it a valuable tool for synthetic chemists. scirp.org

The reactivity of this compound is dictated by its distinct structural and electronic features. The molecule possesses several key functional groups that influence its chemical behavior:

Carboxylic Acid Group (-COOH): This group is acidic and can be deprotonated to form a carboxylate anion. This feature allows for modifications at this position and can influence the solubility and coordination properties of the molecule. researchgate.net

(p-Tolylsulfonyl)hydrazone Group (-NHN=C(H)-SO₂-C₆H₄-CH₃): This is the most reactive part of the molecule. The tosyl group (p-tolylsulfonyl) is a good leaving group, and upon treatment with a base, the hydrazone can be converted into a diazo compound in situ. thieme-connect.comacs.org This diazo intermediate is a precursor to carbenes, which are highly reactive species that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.comscispace.com The p-tolyl group provides steric bulk and electronic effects that can influence the stability and reactivity of the intermediate carbene.

The electronic properties of the molecule are characterized by the electron-withdrawing nature of the sulfonyl group, which influences the acidity of the N-H proton and facilitates the formation of the diazo intermediate. The conjugated system of the hydrazone and the aromatic ring also plays a role in its reactivity and spectroscopic properties.

PropertyValue
Molecular Formula C₉H₁₀N₂O₄S
Molecular Weight 242.25 g/mol
IUPAC Name (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid
CAS Number 14661-68-8

Data sourced from PubChem CID 9583234 nih.gov

Historical Development and Evolution of p-Tolylsulfonylhydrazone Chemistry

The chemistry of p-tolylsulfonylhydrazones, often referred to as tosylhydrazones, has a rich history and has evolved significantly over time. Initially, p-toluenesulfonyl hydrazide (CH₃C₆H₄SO₂NHNH₂) was prepared by the reaction of p-toluenesulfonyl chloride with hydrazine. wikipedia.org This reagent readily condenses with aldehydes and ketones to form the corresponding tosylhydrazones. wikipedia.org

Early applications of tosylhydrazones included the Bamford-Stevens reaction and the Shapiro reaction, which are classic methods for the conversion of carbonyl compounds to alkenes. researchgate.net These reactions proceed through the formation of a diazo intermediate from the tosylhydrazone.

In recent decades, the field of tosylhydrazone chemistry has experienced a resurgence with the development of transition-metal-catalyzed cross-coupling reactions. thieme-connect.comacs.org N-Tosylhydrazones are now recognized as versatile and "green" precursors for in situ generation of diazo compounds, avoiding the need to handle potentially explosive diazo reagents directly. thieme-connect.com This has led to a vast array of synthetic methodologies for the formation of C-C, C-O, C-N, and C-S bonds. scirp.orgthieme-connect.com Modern applications include their use in cross-coupling reactions, insertion reactions, alkenylation, and alkynylation, demonstrating the broad utility of this class of compounds in contemporary organic synthesis. scirp.org The development of metal-free reactions involving N-tosylhydrazones further highlights the ongoing evolution and importance of this area of chemistry. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4S B3032357 Glyoxylic acid, (p-tolylsulfonyl)hydrazone CAS No. 14661-68-8

Properties

IUPAC Name

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYHVIQNWSSXND-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14661-68-8
Record name NSC176331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glyoxylic acid, (p-tolylsulfonyl)hydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Reactivity and Mechanistic Investigations of Glyoxylic Acid, P Tolylsulfonyl Hydrazone

Role as a Precursor to Transient Reactive Intermediates

Glyoxylic acid, (p-tolylsulfonyl)hydrazone serves as a versatile precursor for the in situ generation of highly reactive transient intermediates, which are pivotal in a variety of synthetic transformations. This reactivity stems from the inherent chemical properties of the tosylhydrazone functional group, which can be readily converted into other reactive species under specific reaction conditions.

Formation and Subsequent Reactivity of Diazo Compounds

A significant aspect of the reactivity of this compound is its ability to act as a precursor to diazo compounds. This transformation is typically achieved through the Bamford-Stevens reaction, where the tosylhydrazone is treated with a base. researchgate.net The in situ generation of diazo compounds from tosylhydrazone salts is considered a safer alternative to handling potentially explosive diazo compounds directly. semanticscholar.orgfigshare.com

The mechanism of diazo formation involves the deprotonation of the hydrazone, followed by elimination of the p-toluenesulfinate anion to yield the diazo species. youtube.com These generated diazo compounds are highly versatile intermediates in organic synthesis. researchgate.net Their subsequent reactivity is extensive and includes:

Cycloaddition Reactions: Diazo compounds are well-known for their participation in 1,3-dipolar cycloadditions with various dipolarophiles, such as alkenes and alkynes, to form pyrazoles and other heterocyclic systems. researchgate.netnih.gov

Transition-Metal-Catalyzed Reactions: In the presence of transition metals like palladium, rhodium, or copper, diazo compounds can form metal-carbene intermediates. acs.orgnih.gov These carbenoids can then undergo a variety of transformations, including cyclopropanation, epoxidation, and insertion reactions. nih.govwikipedia.org

Cross-Coupling Reactions: Diazo compounds, generated in situ from tosylhydrazones, have emerged as novel partners in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. acs.orgnih.gov

The utility of tosylhydrazones as diazo precursors has significantly broadened the scope of their application in synthetic chemistry, providing a practical and safe method for accessing the unique reactivity of diazo compounds. researchgate.net

Generation of Acyl Chloride Intermediates

The carboxylic acid moiety of this compound allows for its conversion into a corresponding acyl chloride. The reaction of carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅) is a standard method for the preparation of acyl chlorides. libretexts.orgchemguide.co.uklibretexts.org

Specifically, the reaction of N-acylhydrazones with thionyl chloride has been reported to yield N-arylhydrazonoyl chlorides. researchgate.netarkat-usa.org This suggests that the hydrazone functionality can be compatible with the conditions required for acyl chloride formation. The general mechanism for the formation of an acyl chloride using thionyl chloride involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. youtube.com

While direct studies on the reaction of this compound with thionyl chloride are not extensively detailed in the provided search results, the established reactivity of both carboxylic acids and other hydrazone derivatives suggests the feasibility of forming the corresponding acyl chloride intermediate. This intermediate would be a highly reactive species, susceptible to nucleophilic attack at the carbonyl carbon, thus serving as a valuable synthon for further functionalization.

Involvement in Diverse Carbon-Carbon Bond Forming Reactions

This compound, through its precursor relationship with diazo compounds and their subsequent metal-carbene intermediates, is extensively involved in a wide array of carbon-carbon bond-forming reactions. N-tosylhydrazones have been recognized as versatile reagents for both metal-catalyzed and metal-free cross-coupling reactions. rsc.org

The palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides or triflates represents a significant advancement in synthetic methodology. acs.orgsemanticscholar.org This reaction is considered a complementary approach to the classic Shapiro reaction for converting carbonyl functionalities into carbon-carbon double bonds. nih.gov The general catalytic cycle involves the in situ formation of a diazo compound from the tosylhydrazone, which then reacts with the palladium catalyst to form a palladium-carbene complex. wikipedia.org This intermediate can then participate in various bond-forming events.

Examples of carbon-carbon bond-forming reactions involving tosylhydrazones include:

Synthesis of Alkenes: Palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides is a powerful method for the synthesis of polysubstituted alkenes. semanticscholar.org

Cyclization Reactions: The reactive intermediates generated from tosylhydrazones can undergo intramolecular reactions to form cyclic compounds.

Allylic Sulfone Synthesis: In a palladium-catalyzed reaction, N-tosylhydrazone can act as a double nucleophile, with both the in situ generated diazo compound and sulfinate salt participating in the reaction to form allylic sulfones. researchgate.net

The versatility of N-tosylhydrazones as coupling partners has expanded the toolkit of synthetic organic chemists, offering new pathways for the construction of complex molecular architectures. rsc.org

Reaction Mechanisms of Hydrazone Formation and Transimination

The formation and stability of the hydrazone linkage in this compound are governed by fundamental principles of physical organic chemistry. Understanding these mechanisms is crucial for controlling the synthesis and reactivity of this compound.

Catalytic Principles in Hydrazone Ligation Processes

The formation of a hydrazone, often referred to as hydrazone ligation, involves the reaction of a carbonyl compound (in this case, glyoxylic acid) with a hydrazine (B178648) derivative (p-toluenesulfonylhydrazide). This reaction is generally reversible and its rate is highly dependent on the pH of the reaction medium. nih.gov

The mechanism proceeds through a tetrahedral intermediate, and the rate-determining step is typically the dehydration of this intermediate. nih.gov The reaction is subject to general acid catalysis, where protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by the hydrazine. nih.gov However, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. nih.gov

Various catalysts have been developed to accelerate hydrazone formation at neutral pH, which is particularly important for biological applications. Aniline and its derivatives are known to act as nucleophilic catalysts in these reactions. nih.gov The catalytic cycle involves the formation of a more reactive iminium ion intermediate, which is then attacked by the hydrazine.

Kinetic and Thermodynamic Characterization of Hydrazone Stability

The stability of hydrazones is a critical factor in their application. Hydrazones are generally more stable towards hydrolysis than imines, but they are still susceptible to cleavage in aqueous environments, particularly under acidic conditions. nih.govnih.gov The hydrolytic stability of hydrazones and related compounds has been the subject of detailed kinetic studies. nih.gov

The hydrolysis of hydrazones is acid-catalyzed. nih.govnih.gov The rate of hydrolysis is influenced by the electronic properties of the substituents on both the carbonyl and hydrazine moieties. Electron-withdrawing groups can affect the stability of the hydrazone bond. The stability of hydrazones also shows a significant pH dependence. For instance, hydrazone-based linkers are often designed to be stable at neutral pH (like in the bloodstream) but to hydrolyze under the acidic conditions found in cellular compartments like endosomes or lysosomes. wikipedia.orgnih.gov

Below is a table summarizing the general trends in hydrazone stability based on pH:

pH RangeGeneral StabilityRationale
Acidic (e.g., pH < 5)Less stable, prone to hydrolysisAcid catalysis promotes the cleavage of the C=N bond. nih.govnih.gov
Neutral (e.g., pH ~7.4)Generally stableThe rate of uncatalyzed hydrolysis is slow. wikipedia.org
Basic (e.g., pH > 9)Generally stableThe absence of acid catalysis slows down the hydrolysis reaction.

The kinetics of hydrazone exchange, a process relevant in dynamic combinatorial chemistry, are also pH-dependent, with optimal rates often observed at mildly acidic pH (~4.5). rsc.org

Dynamic Behavioral Aspects of Acyl Hydrazones in Organic Frameworks

The intrinsic chemical nature of the acylhydrazone group, a key feature of this compound, gives rise to a variety of dynamic processes. nih.gov These behaviors, including conformational, configurational, and tautomeric interconversions, are largely dictated by hindered rotation around the imine C=N and the amide –CONH– bonds. nih.gov Understanding these dynamic aspects is fundamental to comprehending the structural attributes, reactivity, and molecular interactions of this class of compounds. nih.gov In the context of covalent organic frameworks (COFs), which are crystalline porous polymers, the integration of hydrazone linkages has been explored, where noncovalent interactions like hydrogen bonding can play a critical role in determining the framework's crystallinity, structure, and flexibility. nih.gov

Acyl hydrazones are characterized by a complex stereochemical landscape due to the interplay of several structural features. nih.gov Their dynamic behavior in solution and the solid state is a result of geometric isomerism, conformational isomerism, and tautomerism. nih.govresearchgate.net

Configurational Isomerism (E/Z): The C=N double bond in the hydrazone moiety is a source of geometric isomerism, leading to the existence of E and Z isomers. nih.govresearchgate.net For N-acyl hydrazones derived from aromatic aldehydes, the E configuration is generally the preferred geometry, both in the solid state and in solution, primarily due to reduced steric hindrance. nih.govresearchgate.net However, the Z isomer can sometimes be detected, particularly in less polar solvents. nih.gov The interconversion between E and Z isomers can be induced photochemically or thermally. mdpi.com

Conformational Isomerism: Rotational barriers around single bonds within the acylhydrazone backbone lead to different conformers. The most significant rotations occur around the C(O)–N and N–N bonds. nih.govresearchgate.net

Rotation around the C(O)–N amide bond results in s-cis and s-trans conformers. researchgate.net

Rotation around the N–N bond gives rise to syn-periplanar and anti-periplanar conformations. nih.gov

The presence of these multiple conformers is often observable in NMR spectra, where signal duplication is a common feature. nih.govresearchgate.net For instance, in DMSO-d6 solution, many N-acylhydrazones exist as a mixture of E(C=N)(N-N) syn-periplanar and E(C=N)(N-N) anti-periplanar conformers at room temperature. nih.gov

Tautomerism: Acyl hydrazones can also exhibit keto-enol (or amide-iminol) tautomerism. However, they predominantly exist in the keto (amide) form in the solid state. researchgate.netresearchgate.net

The interplay of these isomeric and conformational possibilities is summarized in the table below.

Dynamic ProcessBonds InvolvedResulting FormsPredominant Form
Configurational Isomerism C=N (Imine)E / Z isomersE isomer nih.govresearchgate.net
Conformational Isomerism C(O)–N (Amide)s-cis / s-trans conformersVaries with structure researchgate.net
Conformational Isomerism N–N (Hydrazine)syn-periplanar / anti-periplanarVaries with structure nih.gov
Tautomerism –CO–NH–Keto (Amide) / Enol (Iminol)Keto (Amide) form researchgate.net

Electrochemical methods provide a powerful tool for activating hydrazones and driving oxidative transformations. beilstein-journals.org Under oxidative electrochemical conditions, hydrazones can undergo a single electron transfer (SET) to initiate a variety of reactions, including the formation of azacycles and C(sp²)–H functionalization. beilstein-journals.org

Early studies demonstrated that the electrochemical oxidation of aldehyde-derived hydrazones on a platinum electrode could lead to dimerization or, in the presence of nucleophiles like pyridine, to C(sp²)–H functionalization. beilstein-journals.org More recent research has expanded on these principles. For example, the electrosynthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from arylhydrazines, aldehydes, and primary amines, where the key initial step is the iodine-mediated electrooxidation of the in situ-generated aldehyde-derived hydrazone. beilstein-journals.org

Electrochemical sulfonylation of aromatic aldehyde-derived hydrazones has also been accomplished. Using platinum electrodes and a supporting electrolyte in a mixture of acetonitrile (B52724) and water, various hydrazones can react with sulfinate salts to yield sulfonated products. beilstein-journals.org These transformations highlight the utility of electrochemical activation as a route to functionalized hydrazone derivatives, offering numerous possibilities for constructing complex molecular architectures. beilstein-journals.org

Electrochemical TransformationReactantsKey ProcessProduct Type
Cycloaddition Aldehyde-derived NH-arylhydrazones, Pyridine derivativesAnodic oxidationFused s-triazolo perchlorates beilstein-journals.org
Dimerization/Functionalization Benzaldehyde-derived N,N-diphenylhydrazoneElectrochemical oxidationDimer or C(sp²)–H functionalized hydrazone beilstein-journals.org
Triazole Synthesis Arylhydrazines, Aldehydes, Primary aminesIodine-mediated electrooxidation of hydrazone1,3,5-trisubstituted 1,2,4-triazoles beilstein-journals.org
Sulfonylation Aromatic aldehyde-derived hydrazones, Sulfinate saltsGalvanostatic electrolysisSulfonylated hydrazones beilstein-journals.org

Photochemical Transformations of Glyoxylic Acid Related Compounds

Glyoxylic acid, a key structural component of the target molecule, is known to be photochemically active and can generate a variety of reactive species upon solar irradiation in aqueous environments. nih.govacs.org This reactivity is significant in atmospheric chemistry, where such compounds contribute to the formation of secondary organic aerosols (SOA). nih.govacs.orgresearchgate.net The direct photoreaction of glyoxylic acid in water involves excitation to a higher energy state, followed by distinct mechanistic pathways. acs.org

Upon irradiation, an excited state of glyoxylic acid is formed, which serves as the precursor to subsequent chemical transformations. nih.govresearchgate.net In aqueous solutions, this excited molecule can initiate radical chemistry. acs.org The photolysis leads to the formation of several key intermediates and products. One important intermediate is glyoxal (B1671930), which is produced via the direct photolysis of glyoxylic acid. nih.govacs.orgresearchgate.net The formation of glyoxal reaches a quasi-steady state during irradiation. nih.govresearchgate.net

Two primary mechanistic pathways have been identified for the decay of the excited state of glyoxylic acid: alpha-cleavage (α-cleavage) and hydrogen abstraction. nih.govacs.orgresearchgate.net

Alpha-Cleavage: This pathway, also known as a Norrish Type I reaction, involves the homolytic cleavage of the C–C bond adjacent to the carbonyl group. nih.govresearchgate.net The homolytic cleavage of glyoxylic acid is considered a fundamental step in the production of glyoxal. nih.govacs.orgresearchgate.net This reaction also leads to the evolution of gaseous carbon dioxide (CO₂) and carbon monoxide (CO). nih.govresearchgate.netresearchgate.net

Hydrogen Abstraction: The excited glyoxylic acid molecule can also participate in hydrogen abstraction reactions, where it removes a hydrogen atom from another molecule (or potentially intramolecularly). nih.govresearchgate.net This process also contributes to the radical pool and the subsequent formation of the various photoproducts observed in aqueous systems. acs.org

Theoretical studies on the gas-phase photochemistry of glyoxylic acid support photodecarboxylation via direct C-C bond cleavage as a major photolysis pathway. researchgate.net

Photochemical ProcessDescriptionKey Intermediates/Products
Photogeneration of Reactive Species Formation of excited state glyoxylic acid upon irradiation in aqueous solution. nih.govresearchgate.netExcited state glyoxylic acid, radicals acs.org
Alpha-Cleavage (Norrish Type I) Homolytic cleavage of the C-C bond adjacent to the carbonyl group. nih.govresearchgate.netGlyoxal, CO₂, CO nih.govacs.orgresearchgate.net
Hydrogen Abstraction Removal of a hydrogen atom by the excited glyoxylic acid molecule. nih.govresearchgate.netRadical species acs.org
Product Formation Subsequent reactions of intermediates in the aqueous phase. nih.govFormic acid, Oxalic acid, Tartaric acid nih.govresearchgate.net

Applications of Glyoxylic Acid, P Tolylsulfonyl Hydrazone in Complex Molecule Synthesis

Construction of Advanced Nitrogen-Containing Heterocyclic Systems

The hydrazone moiety of the title compound is a key functional group for the assembly of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. nih.gov

The (p-tolylsulfonyl)hydrazone of glyoxylic acid can be considered a specialized type of acyl hydrazone derivative, particularly when the carboxylic acid is converted to an ester or amide. Acyl hydrazones are established building blocks for N-heterocycles. researchgate.net The presence of the electron-withdrawing p-tolylsulfonyl group enhances the acidity of the N-H proton and influences the electronic properties of the C=N double bond, making it a versatile precursor for cyclization reactions. mdpi.com This reactivity is harnessed to construct various heterocyclic systems, leveraging the inherent functionality of the glyoxylate (B1226380) scaffold.

A prominent application of N-tosylhydrazones is their role as precursors to nitrile imines, which are potent 1,3-dipoles. nih.govwikipedia.org In the presence of a base, glyoxylic acid, (p-tolylsulfonyl)hydrazone or its ester derivatives can undergo elimination of p-toluenesulfinic acid to generate a highly reactive nitrile imine intermediate in situ.

This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles (molecules containing a double or triple bond). wikipedia.orgresearchgate.net This powerful strategy provides a direct and efficient route to five-membered dinitrogen heterocycles, such as pyrazoles and pyrazolines, which are core structures in many medicinal agents. nih.govuni-mainz.de The reaction is often highly regioselective, allowing for the controlled synthesis of specific isomers.

The 1,3-dipolar cycloaddition pathway allows for the synthesis of a variety of pyrazole-type structures. organic-chemistry.orgrsc.org By choosing an appropriate dipolarophile, chemists can synthesize differently substituted and functionalized rings.

Pyrazoles (from alkynes): Reaction of the nitrile imine intermediate with alkynes yields aromatic pyrazole (B372694) rings.

Pyrazolines (from alkenes): Reaction with alkenes produces partially saturated pyrazoline rings. uni-mainz.de

The ester group derived from the glyoxylic acid portion of the starting material becomes a key substituent on the final heterocyclic ring, providing a handle for further synthetic modifications. This modularity makes the method highly attractive for creating libraries of complex molecules for drug discovery.

Table 1: Illustrative Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition

Entry Dipolarophile (R-C≡C-R') Resulting Pyrazole Structure (Ester Group = CO₂Et)
1 Phenylacetylene Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
2 Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Ethyl 4,5-bis(methoxycarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate
3 Propyne Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
4 1-Hexyne Ethyl 5-butyl-1-phenyl-1H-pyrazole-3-carboxylate

Synthetic Routes to Amino Acid Derivatives and Related Structures

Glyoxylic acid derivatives are fundamental precursors for the synthesis of α-amino acids, the building blocks of proteins. nih.gov The (p-tolylsulfonyl)hydrazone of glyoxylic acid provides a stable, yet reactive, platform for the elaboration of the amino acid skeleton.

The ester or amide derivatives of this compound can be considered protected forms of α-iminoacetic acid. The carbon atom alpha to the ester/amide group is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate-like species. This nucleophile can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. libretexts.org This key bond-forming step introduces a new side chain (R-group) onto the glycine (B1666218) backbone. Subsequent hydrolysis of the hydrazone and ester/amide groups unmasks the amine and carboxylic acid functionalities, respectively, to yield the desired α-amino acid. This method is a foundational strategy for preparing unnatural amino acids with diverse side chains. libretexts.org

Alpha-arylglycines are an important class of non-proteinogenic amino acids found in various natural products and pharmaceuticals. Transition metal-catalyzed cross-coupling reactions offer a modern and modular approach to their synthesis, and derivatives of glyoxylic acid are ideal starting materials. organic-chemistry.org

A particularly effective method involves the palladium-catalyzed three-component reaction between an ester of this compound, an arylboronic acid, and a sulfonamide. organic-chemistry.org This approach allows for the direct installation of a wide range of aryl and heteroaryl groups at the alpha-position. The modularity of this reaction is a significant advantage, as it allows for the rapid generation of diverse α-arylglycine libraries by simply varying the arylboronic acid coupling partner.

Table 2: Modular Synthesis of Alpha-Arylglycine Derivatives via Palladium-Catalyzed Coupling

Entry Arylboronic Acid (Ar-B(OH)₂) Resulting α-Arylglycine Derivative (as N-Pbf, Methyl Ester)
1 Phenylboronic acid Methyl N-(Pbf)-phenylglycinate
2 4-Methoxyphenylboronic acid Methyl N-(Pbf)-(4-methoxyphenyl)glycinate
3 3-Thienylboronic acid Methyl N-(Pbf)-(thiophen-3-yl)glycinate
4 4-Fluorophenylboronic acid Methyl N-(Pbf)-(4-fluorophenyl)glycinate

Functionalization Strategies for Elaborate Molecular Architectures

This compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular frameworks. Its bifunctional nature, possessing both a carboxylic acid and a tosylhydrazone moiety, allows for a range of chemical transformations. These reactions are pivotal for introducing diverse functional groups and extending molecular complexity, which is essential for creating sophisticated architectures for various applications.

Coupling Glyoxylic Acid Hydrazone Intermediates to Alcohols

The carboxylic acid group of this compound provides a direct handle for coupling with alcohols through esterification. To facilitate this transformation, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride. This activation is a standard strategy in organic synthesis to promote reactions with less reactive nucleophiles like alcohols.

One documented example involves the conversion of this compound to its corresponding acid chloride. This reactive intermediate, glyoxylic acid chloride p-toluenesulfonyl hydrazone, can then be treated with an alcohol in the presence of a base, such as triethylamine, to yield the corresponding ester. chemrxiv.org This process is fundamental for incorporating the glyoxylic acid hydrazone scaffold into larger molecules containing hydroxyl groups.

The reaction proceeds by nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an ester linkage and the elimination of hydrochloric acid, which is neutralized by the base. This method is widely applicable for coupling with various alcohols, including those embedded in more complex structures like substituted phenols. chemrxiv.org

Reactant 1Reactant 2ReagentProduct Type
Glyoxylic acid chloride p-toluenesulfonyl hydrazoneAromatic Alcohol (e.g., 4-hydroxyphenyl ester)TriethylamineEster Derivative

Synthesis of Dithiolane and Benzyloximates Derivatives for Ligand Studies

The synthesis of specialized molecules for ligand studies often requires the integration of specific chelating groups. This compound derivatives are instrumental in building such structures, particularly those containing dithiolane and benzyloximate moieties, which are known to coordinate with metal ions. chemrxiv.org

A reported synthesis describes the creation of new aromatic derivatives featuring both 1,3-dithiolane (B1216140) and benzyloximate groups. chemrxiv.org These compounds are of interest due to their potential to form novel complex structures with soft transition metals. The synthetic strategy involves esterification reactions where a key intermediate is formed from this compound. chemrxiv.org

In a specific example, glyoxylic acid chloride p-toluenesulfonyl hydrazone is reacted with Benzyloxyimino-acetic acid 4-hydroxy-phenyl ester. chemrxiv.org This reaction, carried out in dichloromethane (B109758) (CH2Cl2) with triethylamine, couples the two molecules through an ester bond, yielding a more complex benzyloximate derivative. chemrxiv.org The isolated yields for these types of synthesis are reported to be in the range of 65% to 85%. chemrxiv.orgchemrxiv.org

The incorporation of the 1,3-dithiolane group is achieved through separate synthetic steps, often by reacting 1,3-dithiolane-2-methanol (B15435076) with aromatic halides. chemrxiv.org The resulting molecules, containing multiple sulfur and nitrogen atoms, are designed to act as multidentate ligands. chemrxiv.org

PrecursorKey ReagentFunctional Group IntroducedPotential Application
Benzyloxyimino-acetic acid 4-hydroxy-phenyl esterGlyoxylic acid chloride p-toluenesulfonyl hydrazoneBenzyloximateLigands for transition metals
Aromatic Halides1,3-dithiolane-2-methanol1,3-DithiolaneLigands for transition metals

Broader Significance in Fine Chemical Synthesis and Intermediates

Glyoxylic acid and its derivatives are cornerstone intermediates in the fine chemical industry, utilized in the synthesis of pharmaceuticals, agrochemicals, fragrances, and personal care products. chemicalbook.comresearchgate.net this compound, as a stable and functionalized form of glyoxylic acid, holds significant potential within this context. The tosylhydrazone group is not merely a protective group; it is a versatile functional handle for a variety of synthetic transformations.

Tosylhydrazones are well-established precursors for the in-situ generation of diazo compounds, which are highly reactive intermediates for C-C bond formation, cyclopropanations, and Wolff rearrangements. This reactivity makes this compound a valuable precursor for synthesizing complex α-substituted carboxylic acids and their derivatives. Furthermore, tosylhydrazones can participate in reductive coupling reactions, providing pathways to construct sp²-sp³ linked structures. nih.gov

The stability of aldehyde tosylhydrazones is often greater than that of the parent aldehydes, as they are less prone to autoxidation and self-condensation. researchgate.net This enhanced stability makes this compound an advantageous intermediate for multi-step syntheses where the aldehyde functionality of glyoxylic acid needs to be preserved through various reaction conditions before its final transformation. Its role as a bifunctional reagent allows it to act as a linchpin, connecting different molecular fragments to build elaborate target molecules. chemicalbook.com

Catalytic Transformations Involving Glyoxylic Acid, P Tolylsulfonyl Hydrazone and Its Analogs

Transition Metal-Catalyzed Reaction Systems

Transition metals are pivotal in activating glyoxylic acid, (p-tolylsulfonyl)hydrazone and related structures, enabling the formation of key intermediates for complex molecular synthesis.

Rhodium-Catalyzed Decomposition of Diazo Functionality

A cornerstone of the reactivity of p-tolylsulfonyl)hydrazones is their ability to serve as stable precursors for the in-situ generation of diazo compounds. In the presence of a base, the tosylhydrazone can decompose to release a diazo species, which is then intercepted by a rhodium(II) catalyst. This process avoids the isolation of potentially unstable diazo compounds.

The reaction proceeds through the formation of a highly reactive rhodium-carbene intermediate upon extrusion of nitrogen gas. acs.orgrsc.org This rhodium-carbene species is electrophilic and can undergo a variety of subsequent transformations. u-tokyo.ac.jp Key reactions involving these intermediates include:

X-H Insertion: The rhodium carbene can insert into various X-H bonds, including B-H, Si-H, N-H, and O-H bonds. acs.orgnih.govacs.org For example, rhodium-catalyzed B-H bond insertion reactions have been developed using unstabilized diazo compounds generated in situ from tosylhydrazones, providing a novel method for preparing organoboranes. acs.orgacs.org This transformation can be rendered asymmetric with the use of chiral dirhodium catalysts, achieving high enantioselectivities. acs.orgacs.org

Cyclopropanation: The carbene can react with alkenes to form cyclopropane (B1198618) rings, a fundamental transformation in organic synthesis.

Ylide Formation: Reaction with heteroatoms (such as sulfur or nitrogen) can lead to the formation of ylides, which can then undergo subsequent rearrangements, like the nih.govresearchgate.net-sigmatropic rearrangement. acs.org

This strategy of using tosylhydrazones as diazo precursors is a powerful tool, allowing for the controlled generation of rhodium carbenes under mild conditions for various synthetic applications. nih.gov

Palladium-Catalyzed Three-Component Synthesis of Alpha-Arylglycine Derivatives

A significant application involving analogs of the title compound is the palladium-catalyzed asymmetric three-component synthesis of α-arylglycine derivatives. This method provides efficient access to this important structural motif, which is present in numerous natural products and peptides. The reaction combines glyoxylic acid, a sulfonamide, and an arylboronic acid or an aryltrifluoroborate in the presence of a chiral palladium catalyst.

This process represents a novel and operationally simple route to enantioenriched α-arylglycines. nih.gov Researchers have developed tailored catalyst systems that can achieve high enantioselectivity despite a competing and rapid racemic background reaction. nih.govorganic-chemistry.org The reaction demonstrates good functional group tolerance and the resulting products can be directly used as building blocks in peptide synthesis. nih.govorganic-chemistry.org

A key challenge in this system is overcoming the non-catalytic Petasis borono-Mannich reaction, which produces a racemic product. nih.gov The development of a specific Pd(TFA)₂-S,S-iPr-Box catalyst system has been shown to favor the desired enantioselective pathway. acs.orgfrontiersin.org Control experiments have confirmed that while the racemic product forms in the absence of a catalyst, the palladium-catalyzed transformation affords the α-arylglycine with significant enantiomeric excess. acs.orgfrontiersin.org

Table 1: Palladium-Catalyzed Synthesis of α-Arylglycine Derivatives
Aryl SourceSulfonamideCatalyst SystemYield (%)Enantiomeric Ratio (e.r.)Reference
Potassium phenyltrifluoroboratePbf-NH₂Pd(TFA)₂-S,S-iPrBox3094:6 acs.orgfrontiersin.org
Phenylboronic acidPbf-NH₂Pd(TFA)₂-S,S-iPrBox55-65up to 90:10 nih.gov

Cobalt(II)-Catalyzed Sustainable Acyl Hydrazone Synthesis

While direct cobalt(II)-catalyzed reactions of this compound are not extensively documented, related transformations highlight the utility of cobalt in hydrazone chemistry. A notable example is the sustainable synthesis of acyl hydrazones starting from acyl hydrazides, catalyzed by cobalt(II) acetate. nih.gov

This innovative protocol involves the in-situ generation of an aldehyde intermediate from an acyl hydrazide. nih.gov This aldehyde then undergoes condensation with another molecule of the same acyl hydrazide within the same reaction vessel to yield the final acyl hydrazone product. nih.gov The process is facilitated by a mild base (K₂CO₃) and a low-cost Co(OAc)₂·4H₂O catalyst. nih.gov This method is distinguished by its atom economy, as it forms the target molecule from a single starting material without the need for an external aldehyde or ketone coupling partner. nih.gov The resulting acyl hydrazones can be used as precursors for various N-heterocyclic compounds. nih.gov

Copper-Catalyzed Processes in Sulfonamide Chemistry

Copper catalysts are widely used in reactions involving sulfonamides and their precursors due to their low cost and versatile catalytic activity. acs.org Although specific examples focusing on this compound are sparse, related copper-catalyzed reactions of sulfonyl hydrazides and sulfonamides are well-established.

Sulfonyl hydrazides are recognized as effective precursors for generating sulfonyl radicals under copper catalysis. acs.org These radicals can participate in various cross-coupling reactions. For instance, a novel copper-catalyzed radical-radical cross-coupling of 3-aminoindazoles with sulfonyl hydrazides has been developed to produce diverse 1,3-substituted aminoindazoles in good yields. acs.org

Furthermore, copper catalysis is employed in the synthesis of functionalized glycine-based sulfonamides. rsc.org One such procedure involves the copper-catalyzed N-arylation of amidated p-toluenesulfonamides with arylboronates to create more complex sulfonamide structures. rsc.org Another copper-catalyzed process involves the aerobic oxidative reaction between sulfonyl hydrazides and alcohols to furnish sulfinic esters, demonstrating a novel transformation pathway for readily available sulfonyl hydrazides. u-tokyo.ac.jp

Organocatalytic Applications in Glyoxylic Acid-Derived Reactions

Organocatalysis offers a metal-free alternative for activating substrates, often providing unique reactivity and selectivity.

Organocatalysis in 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings, which are core structures in many biologically active molecules. wikipedia.orgmdpi.com Tosylhydrazones, such as this compound, are excellent precursors for 1,3-dipoles. Upon treatment with a base, they can eliminate p-toluenesulfinic acid to generate diazo compounds in situ. frontiersin.org These diazoalkanes are versatile 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) to form pyrazoles and other nitrogen-containing heterocycles. frontiersin.org

The field of asymmetric organocatalysis has harnessed 1,3-dipolar cycloadditions to produce enantioenriched heterocyclic products. researchgate.net For example, chiral pyrrolidine-based catalysts are highly effective in activating α,β-unsaturated aldehydes towards cycloaddition with nitrones via iminium ion formation. beilstein-journals.org

Organocatalytic Aqueous Aldol (B89426) Reactions with Glyoxylic Acid

The advancement of sustainable and environmentally benign chemical transformations has led to a significant focus on organocatalysis in aqueous media. A notable example in this domain is the organocatalytic asymmetric aldol reaction of glyoxylic acid with various ketones. Research in this area has demonstrated that while the subject compound, this compound, is not directly employed as the substrate, a key organocatalyst bearing a p-tolylsulfonyl (tosyl) group plays a crucial role in achieving high stereoselectivity.

Detailed studies have utilized N-Tosyl-(Sₐ)-binam-L-prolinamide as a highly efficient catalyst for the aldol reaction between glyoxylic acid (in its monohydrate form or as an aqueous solution) and a range of ketone nucleophiles. researchgate.netresearchgate.netresearchgate.net This process facilitates the synthesis of valuable chiral α-hydroxy-γ-keto carboxylic acids, which are important building blocks in organic synthesis. The reactions are characterized by high levels of diastereo- and enantioselectivity, predominantly yielding the anti-aldol products. researchgate.netresearchgate.netresearchgate.net

The reaction conditions are typically mild, often conducted at 0 °C, and the use of water as the solvent aligns with the principles of green chemistry. researchgate.net It has been observed that using glyoxylic acid monohydrate generally leads to superior diastereo- and enantioselectivities compared to using an aqueous solution of glyoxylic acid. researchgate.net The steric hindrance of the ketone nucleophile appears to influence the enantioselectivity of the reaction. researchgate.net For cyclic ketones, in particular, high enantioselectivities of up to 97% have been achieved. researchgate.net

A significant advantage of this methodology is the straightforward isolation of the enantioenriched α-hydroxy-γ-keto acid products through aqueous extraction, which preserves the enantiomeric integrity of the molecules. researchgate.net The catalyst, N-Tosyl-(Sₐ)-binam-L-prolinamide, has shown superior performance in these aqueous aldol reactions compared to simpler organocatalysts like L-proline. researchgate.net

The following table summarizes the results of the N-Tosyl-(Sₐ)-binam-L-prolinamide catalyzed aqueous aldol reaction between glyoxylic acid and various ketones.

Table 1: Organocatalytic Aqueous Aldol Reaction of Glyoxylic Acid with Ketones

Ketone Diastereomeric Ratio (anti:syn) Enantiomeric Excess (ee, %) of anti-isomer
Cyclohexanone >95:5 97
Cyclopentanone 80:20 85
Acetone - 70

Lewis Acid Catalysis in Hydrazone-Mediated Processes

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations through the activation of substrates. In the context of hydrazone chemistry, Lewis acids play a pivotal role in mediating processes by enhancing the electrophilicity of the hydrazone moiety or by facilitating the generation and reaction of corresponding diazo compounds. While specific literature on Lewis acid-catalyzed reactions of this compound is not extensively detailed, the reactivity of analogous hydrazone systems provides a strong basis for understanding its potential transformations.

N-acyl and N-benzoyl hydrazones are known to be activated by Lewis acids, which coordinate to the carbonyl oxygen and imine nitrogen atoms. nih.gov This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the hydrazone, rendering it more susceptible to nucleophilic attack. nih.gov This principle is fundamental to various cycloaddition and nucleophilic addition reactions. nih.gov For instance, cooperative catalytic systems involving an N-heterocyclic carbene and a Lewis acid have been developed for the highly enantioselective addition of homoenolate equivalents to Lewis acid-activated N-benzoyl hydrazones, leading to the formation of γ-lactams. nih.gov

Furthermore, Lewis acids are instrumental in catalyzing the alkylation of hydrazones. A practical method for the synthesis of homoallylic amines involves the reaction of hydrazones with allyl bromide and tin metal under Lewis acid catalysis. nih.gov In these reactions, various commercially available Lewis acids can be employed to promote the transformation. nih.gov

The decomposition of tosylhydrazones to form diazo compounds is a well-established process, and these diazo intermediates are themselves subject to Lewis acid-mediated reactions. For example, Lewis acids can catalyze reactions of α-diazo-β-hydroxy ketones, proceeding through vinyl cation intermediates that can undergo subsequent C-H insertion reactions to form cyclic and bicyclic products. researchgate.net In such cases, the Lewis acid is thought to coordinate to the hydroxyl group, facilitating the loss of dinitrogen and the formation of a highly reactive vinyl cation. researchgate.net

Given these precedents, it is plausible that this compound could be activated by Lewis acids in a similar manner. A Lewis acid could coordinate to the carbonyl oxygen or the imine nitrogen of the hydrazone, or to the oxygen of the carboxyl group, thereby increasing its electrophilicity towards various nucleophiles. Alternatively, in the presence of a base, this compound can form a diazoacetate derivative in situ. This highly reactive intermediate could then participate in a range of Lewis acid-catalyzed transformations, such as cyclopropanations, C-H insertions, or couplings with various partners. The specific reaction pathway would be dependent on the nature of the Lewis acid, the substrate, and the reaction conditions.

The following table outlines potential Lewis acid-catalyzed transformations involving hydrazones, which could be analogous to the reactivity of this compound.

Table 2: Examples of Lewis Acid-Catalyzed Reactions of Hydrazone Derivatives

Hydrazone Type Lewis Acid Reaction Type Product Type
N-Benzoyl hydrazones Magnesium(II) salts [3+2] Annulation with α,β-unsaturated aldehydes γ-Lactams
Aldehyde-derived hydrazones AlCl₃ Allylation with allyl bromide and tin Homoallylic amines

Stereoselective Reaction Pathways of Glyoxylic Acid, P Tolylsulfonyl Hydrazone

Asymmetric Synthesis of Amino Acids via Hydrazone Chemistry

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of medicinal and biological chemistry. Methodologies often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of bond formation at the α-carbon. While chiral hydrazones are utilized as glycine (B1666218) equivalents for the synthesis of α-amino acids, specific protocols and their outcomes using Glyoxylic acid, (p-tolylsulfonyl)hydrazone as the starting material are not documented in available literature. Research in this area would be expected to detail the reaction of the hydrazone with various nucleophiles in the presence of chiral catalysts or with attached chiral auxiliaries, followed by cleavage of the hydrazone moiety to yield the desired amino acid. The efficiency of such a process would be evaluated by chemical yield and, crucially, the enantiomeric excess (e.e.) of the product.

Diastereoselective Cycloaddition Reactions of Hydrazone Derivatives

Hydrazones can act as components in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic structures. When the hydrazone or the other reactant is chiral, these reactions can proceed with diastereoselectivity. N-tosylhydrazones, in the presence of a base, can form diazo compounds in situ, which are versatile 1,3-dipoles for cycloaddition reactions. Investigations into the diastereoselective cycloadditions of derivatives of this compound would involve reacting it with various dipolarophiles in the presence of a chiral influence. The resulting diastereomeric ratio (d.r.) of the cycloadducts would be a key data point. However, specific studies detailing such reactions for this particular hydrazone are not presently available.

Enantioselective Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon bonds with high enantioselectivity is a central theme in modern organic synthesis. Hydrazones can serve as precursors to nucleophilic or electrophilic partners in these reactions. For instance, the deprotonated form of a hydrazone can act as an azaenolate for asymmetric alkylation or aldol-type reactions. Alternatively, the imine carbon can be attacked by a nucleophile in an enantioselective fashion. Research in this area for this compound would involve its reaction with various carbon-based nucleophiles or electrophiles under the control of a chiral catalyst.

Design Principles for Chiral Catalysts in Enantiocontrol

The rational design of chiral catalysts is paramount for achieving high enantioselectivity. For reactions involving a substrate like this compound, a chiral catalyst, typically a Lewis acid or a Brønsted acid, would be designed to create a well-defined chiral environment around the reacting centers. This is often achieved through bidentate or polydentate coordination of the catalyst to the substrate, which restricts the possible transition states and favors the formation of one enantiomer over the other. The design would consider the specific functional groups of the hydrazone, including the carboxylic acid and the tosyl group, to achieve effective binding and stereocontrol. Without experimental data, the specific catalyst structures that would be effective for this substrate remain hypothetical.

Elucidation of Stereodetermining Steps in Catalyzed Reactions

Understanding the mechanism of a catalyzed reaction is crucial for its optimization. For an enantioselective process, identifying the stereodetermining step—the step in the reaction mechanism that controls the stereochemical outcome of the product—is of utmost importance. This is typically the first irreversible step that forms the new stereocenter. Mechanistic studies, often involving kinetic analysis, computational modeling, and the study of reaction intermediates, would be necessary to elucidate the transition state geometry of the stereodetermining step in reactions of this compound. Such studies would clarify how the chiral catalyst interacts with the substrate to induce asymmetry. This level of detailed mechanistic investigation for the title compound is not currently present in the scientific literature.

Theoretical and Computational Approaches to Glyoxylic Acid, P Tolylsulfonyl Hydrazone Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving tosylhydrazones, identifying transition states, and calculating activation barriers. This has provided a deeper understanding of the factors controlling these transformations.

The electrochemical activation of N-tosylhydrazones offers an alternative to traditional chemical methods for initiating their characteristic transformations. While computational studies specifically detailing the electrochemical activation of glyoxylic acid, (p-tolylsulfonyl)hydrazone through DFT are not extensively documented in the current literature, experimental studies on related hydrazone systems provide a basis for proposing potential mechanisms amenable to theoretical investigation.

For instance, an efficient electrochemical oxidative C(sp2)–H sulfonylation of aldehyde hydrazones has been described. researchgate.net Preliminary mechanistic studies, including radical-inhibition experiments, on/off electricity experiments, and cyclic voltammetry, suggest a radical pathway for this process. researchgate.net Such experimental findings lay the groundwork for future DFT studies to model the electron transfer processes, the formation of radical intermediates, and the subsequent bond-forming steps at the electrode surface. The application of DFT in electrochemistry can elucidate the electronic structure of electrode materials and the behavior of electrons at electrode-solution interfaces, providing valuable insights into electrochemical reaction mechanisms. numberanalytics.comyoutube.com

A cornerstone of N-tosylhydrazone chemistry is its base-mediated decomposition to form diazo compounds, which are versatile intermediates for a variety of chemical transformations. acs.orgnih.gov DFT calculations have been employed to elucidate the mechanism of this transformation and the subsequent reactions of the in-situ generated diazo species.

The process typically begins with the deprotonation of the N-tosylhydrazone by a base, followed by the elimination of the p-toluenesulfinate anion to yield the corresponding diazo compound. chemrxiv.org This diazo intermediate can then undergo various reactions, such as cycloadditions or carbene-mediated transformations.

For example, in a [2 + 2 + 1] cycloaddition reaction of N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes to form isoxazolines, DFT calculations were used to propose a plausible catalytic cycle. nih.govresearchgate.net The calculations supported a mechanism involving the initial formation of the diazo compound from the N-tosylhydrazone, followed by its capture by tert-butyl nitrite to form a nitronate intermediate. This nitronate then undergoes a [3 + 2] cycloaddition with the alkene. nih.govresearchgate.net

DFT studies have also provided insights into the thermal decomposition of tosylhydrazones to form carbenes. A plausible reaction mechanism for the carbene functionalization of porphyrinoids through the thermal decomposition of their tosylhydrazone derivatives was discussed based on DFT calculations of the intermediates. rsc.org Furthermore, a combined machine learning and DFT study investigated the kinetics of N2 release from diazo compounds to form carbenes, highlighting the influence of electronic and structural features on the activation energy. nih.gov

Table 1: Key Intermediates in N-Tosylhydrazone Transformations Studied by DFT

Intermediate Formation from N-Tosylhydrazone Subsequent Reactions Studied by DFT
Diazo Compound Base-mediated elimination of p-toluenesulfinate Cycloadditions, Carbene formation
Carbene Thermal or metal-catalyzed decomposition of diazo compound C-H insertion, Cyclopropanation

Computational Modeling of Stereoselectivity in Catalyzed Transformations

Computational modeling, particularly with DFT, has become a powerful tool for understanding and predicting the stereoselectivity of catalyzed reactions involving intermediates derived from N-tosylhydrazones.

By calculating the energies of the transition states leading to different stereoisomers, researchers can predict the enantiomeric excess of a reaction. This approach has been successfully applied to various transformations involving carbenes generated from diazo compounds, which in turn are derived from N-tosylhydrazones. acs.org

For instance, computational modeling has been used to elucidate the origins of enantioselectivity in carbene transfer reactions into N-H bonds catalyzed by engineered cytochrome P450 enzymes. researchgate.net DFT-optimized model transition states for the stereoselective proton transfer to an ylide intermediate were constructed to understand the factors controlling the stereochemical outcome. researchgate.netresearchgate.net The transition state calculations can provide thermodynamic parameters that help to elucidate the cyclization mechanism, calculate the reaction rationality, and predict the performance of new synthetic methods. e3s-conferences.org

In the context of cycloaddition reactions, transition state calculations can help understand the feasibility and stereoselectivity of the process. The identification of the lowest energy transition state pathway provides a rationale for the observed product distribution. e3s-conferences.org

Table 2: Application of Transition State Analysis in Stereoselective Reactions

Reaction Type System Studied Computational Method Key Findings
Carbene N-H Insertion Engineered Cytochrome P450 DFT Elucidation of the role of the enzyme active site in controlling enantioselectivity through transition state modeling. researchgate.netresearchgate.net

Advanced Computational Analysis of Reactivity and Transient Intermediates

Beyond reaction mechanisms and stereoselectivity, advanced computational techniques are employed to analyze the fundamental reactivity of N-tosylhydrazones and the transient intermediates they form.

The in-situ generation of diazo compounds from N-tosylhydrazones is a key feature of their reactivity. acs.org The subsequent transformation of these diazo compounds often proceeds through highly reactive carbene intermediates. rsc.org DFT calculations are crucial for understanding the electronic structure and stability of these transient species. For example, a study on the carbene functionalization of porphyrinoids through the thermolysis of their tosylhydrazone precursors involved DFT calculations to analyze the intermediates, revealing that the tetrapyrrolyl carbenes were considerably more stable than other carbenes. rsc.org

Computational studies have also shed light on the photodissociation of N-tosylhydrazones to generate diazoalkanes. A combination of spectroscopic and computational methods elucidated the dissociation mechanism via an allowed charge transfer state, highlighting the importance of the solvent cage for stable product formation. chemrxiv.org

The reactivity of the diazo intermediates themselves has been a subject of computational investigation. A DFT-assisted machine learning study analyzed the factors influencing the release of N2 from diazo compounds to form carbenes, providing a deeper understanding of their kinetic stability. nih.gov

Future Research Directions and Perspectives in Glyoxylic Acid, P Tolylsulfonyl Hydrazone Chemistry

Development of Novel and Efficient Synthetic Methodologies

The conventional synthesis of tosylhydrazones involves the acid-catalyzed condensation of an aldehyde or ketone with p-toluenesulfonylhydrazide. wikipedia.org For glyoxylic acid, (p-tolylsulfonyl)hydrazone, this involves the reaction between glyoxylic acid and p-toluenesulfonylhydrazide. While effective, this method often requires organic solvents and elevated temperatures.

Future research will likely focus on developing greener and more efficient synthetic protocols. One promising direction is the exploration of solvent-free reaction conditions, which have been shown to be effective for other tosylhydrazones, offering benefits such as high selectivity, simple handling, and easy purification. nih.gov Mechanochemical synthesis, conducted by grinding, is another versatile strategy for promoting solvent-free reactions and could be adapted for the large-scale, environmentally friendly production of this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Tosylhydrazones

Methodology Advantages Disadvantages Future Research Focus
Conventional Condensation Well-established, reliable Requires organic solvents, heating, potentially long reaction times Optimization of catalysts and reaction conditions
Solvent-Free Synthesis Environmentally friendly, atom economical, simple purification May require specific equipment (e.g., for mechanochemistry) Broadening substrate scope, scalability
One-Pot Synthesis Reduces steps, saves time and resources Complex optimization of multiple reaction steps Development of compatible catalytic systems for sequential reactions

Expansion of Applications in Complex Chemical Synthesis

This compound serves as a precursor to a carboxymethyldiazoacetate equivalent or its corresponding carbene. This reactive intermediate is a powerful tool for constructing complex molecular architectures. Tosylhydrazones are widely used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including cyclopropanations, C-H bond insertions, and cross-coupling reactions. researchgate.netillinois.eduwikipedia.org

The unique feature of this specific reagent is the carboxylic acid group, which can be leveraged in several ways. Future applications will likely exploit this functionality for the synthesis of complex, high-value molecules.

Heterocycle Synthesis: The carbene intermediate can participate in cycloaddition and cyclization reactions to form a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. ijcce.ac.ir For instance, reactions with appropriate substrates could lead to the synthesis of substituted pyrazoles, imidazolidines, or azetidin-2-one (B1220530) derivatives. nih.govacs.orgresearchgate.net The carboxylic acid moiety could either be a passive functional handle or an active participant in the cyclization cascade.

Synthesis of Bioactive Molecules: The reagent could be employed in the synthesis of complex natural products and their analogues. For example, the coupling of anhydro-aldose tosylhydrazones with carboxylic acids has been shown to produce C-β-D-glycopyranosylmethyl esters, demonstrating the potential for tosylhydrazones in creating glycomimetic compounds. illinois.edu this compound could be a key building block in similar strategies.

Domino and Tandem Reactions: The carboxylic acid group can act as an internal nucleophile or directing group, enabling novel domino or tandem reaction sequences. A carbene insertion or cyclopropanation could be followed by an intramolecular lactonization, providing rapid access to complex lactone-containing scaffolds.

Design and Implementation of Advanced Catalytic Systems for Enhanced Selectivity

The decomposition of tosylhydrazones to carbenes and their subsequent reactions are often mediated by transition metal catalysts. illinois.eduacs.org Palladium, rhodium, and copper are commonly used to generate metal-carbene intermediates, which exhibit unique reactivity and selectivity compared to free carbenes. researchgate.netnih.gov The future in this area lies in the design of advanced catalytic systems to precisely control the outcome of reactions involving this compound.

Enantioselective Catalysis: A major goal is the development of catalytic systems for asymmetric transformations. By using transition metals paired with chiral ligands, it is possible to achieve high enantioselectivity in reactions such as cyclopropanation and C-H insertion. researchgate.net For example, palladium catalysis combined with modified sulfinamide phosphine (B1218219) (Sadphos) ligands has been used to construct axial chirality. researchgate.net Future work will focus on designing new chiral ligands specifically tailored for the carboxyl-containing carbene derived from this compound to synthesize enantioenriched products.

Catalyst-Controlled Site Selectivity: In molecules with multiple potential reaction sites, the catalyst can play a crucial role in directing the carbene to a specific location. Research into catalyst systems that can achieve high levels of chemo- and regioselectivity will be critical for applying this reagent in complex molecule synthesis. researchgate.net

Novel and Sustainable Catalysts: There is a growing interest in replacing expensive and toxic precious metal catalysts (like Pd and Rh) with catalysts based on more abundant and benign metals such as copper, iron, or silver. nih.gov Furthermore, metal-free reaction conditions, including photoredox catalysis, are emerging as powerful alternatives, though challenges with the reactivity of tosylhydrazones towards nucleophilic radicals need to be addressed. acs.org

Modified Sulfonylhydrazones: The reactivity of the precursor can be tuned. For instance, N-triftosylhydrazones have been shown to decompose at lower temperatures than their tosyl counterparts. nih.govacs.org This is particularly advantageous for enantioselective reactions, which are often sensitive to high temperatures. Synthesizing the N-triftosylhydrazone of glyoxylic acid could open up new avenues for low-temperature, highly selective carbene transfer reactions. nih.govacs.org

Table 2: Catalytic Systems for Tosylhydrazone Chemistry

Catalyst Type Common Metals Key Advantages Future Research Directions
Transition Metal Catalysis Pd, Rh, Cu High efficiency, tunable reactivity, broad scope Development of enantioselective systems, use of earth-abundant metals
Organocatalysis - Metal-free, mild conditions Expanding reaction scope, asymmetric catalysis
Photoredox Catalysis Ru, Ir (photocatalysts) Access to radical pathways, mild conditions Overcoming low reactivity of tosylhydrazones, developing novel catalytic cycles

Deeper Mechanistic Understanding Through Emerging Computational Techniques

A thorough understanding of reaction mechanisms is paramount for the rational design of new reactions and catalysts. Emerging computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex pathways involved in tosylhydrazone chemistry. nih.govijcce.ac.irnih.gov

Future research will increasingly rely on computational studies to:

Elucidate Reaction Pathways: DFT calculations can map out the potential energy surfaces for the decomposition of this compound to its corresponding diazo compound and subsequently to the carbene intermediate. nih.govillinois.edu This includes identifying transition states and reactive intermediates for key steps like nitrogen extrusion and carbene formation. nih.gov

Understand Catalyst-Substrate Interactions: Computational modeling can provide detailed insights into the structure and bonding of metal-carbene intermediates. uwindsor.ca This knowledge is crucial for understanding how the catalyst and its ligands influence the reactivity and selectivity of the carbene transfer step. It can help explain the origins of enantioselectivity in asymmetric catalysis by comparing the transition state energies for different stereochemical outcomes.

Predict Reactivity and Selectivity: As computational models become more accurate, they can be used to predict the outcomes of unknown reactions. For example, DFT can help predict whether a reaction will proceed via a concerted or stepwise mechanism, or whether a carbene will favor cyclopropanation over C-H insertion for a given substrate. researchgate.netnih.gov This predictive power can guide experimental efforts, saving time and resources.

Rational Catalyst Design: By understanding the electronic and steric factors that govern catalysis, computational chemistry can be used to design new, more effective catalysts and ligands in silico before they are synthesized in the lab. This rational, theory-driven approach will accelerate the discovery of advanced catalytic systems for reactions involving this compound.

Q & A

Q. What are the critical steps in synthesizing glyoxylic acid (p-tolylsulfonyl)hydrazone, and how can reaction conditions be optimized?

The House-Meyers method involves reacting glyoxylic acid chloride with p-toluenesulfonyl hydrazide under basic conditions to form the hydrazone derivative. Key steps include:

  • Preparation of glyoxylic acid chloride : Ensure anhydrous conditions to prevent hydrolysis.
  • Hydrazone formation : Use stoichiometric control of p-tolylsulfonyl hydrazide and a base (e.g., triethylamine) to drive the reaction.
  • Purification : Crystallization from ethanol/water mixtures improves yield and purity .
    Optimization may involve adjusting solvent polarity, temperature (0–25°C), and reaction time to minimize byproducts like sulfinic acid.

Q. What analytical methods are suitable for quantifying glyoxylic acid (p-tolylsulfonyl)hydrazone in biological samples?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phases like acetonitrile/water (70:30 v/v) provide baseline separation of hydrazone derivatives .
  • Colorimetric assays : React glyoxylic acid with phenylhydrazine to form phenylhydrazone, followed by reaction with potassium ferricyanide for spectrophotometric quantification at 520 nm .

Q. What safety protocols are essential when handling glyoxylic acid derivatives in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1 for corrosion and sensitization) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation or equilibrium shifts between anhydrous and gem-diol forms .

Advanced Research Questions

Q. How can the skin sensitization potential of glyoxylic acid derivatives be assessed using predictive toxicology models?

  • Local Lymph Node Assay (LLNA) : Determine the EC3 (concentration producing a 3-fold lymphocyte proliferation increase). For glyoxylic acid, EC3 = 5.05%, indicating moderate sensitization risk .
  • Read-across with glycolic acid : Leverage structural similarities to predict dermal absorption and respiratory irritation. Glycolic acid’s NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day can inform safety thresholds .

Q. What mechanistic insights explain the role of glyoxylic acid derivatives in delayed graft function (DGF) post-kidney transplantation?

  • Toxic metabolite accumulation : Elevated glyoxylic acid in serum correlates with DGF risk (OR = 1.8, p < 0.001) due to oxidative stress and tubular injury.
  • Protective effects of glycolic acid : Competes with glyoxylic acid for metabolic pathways, reducing nephrotoxicity. Monitor via LC-MS/MS in patient serum pre-transplant .

Q. How can reaction conditions for decarboxylative N-formylation using glyoxylic acid derivatives be optimized?

  • Catalyst selection : H₂O₂ promotes oxidative decarboxylation of amines. Use 1.5 eq of H₂O₂ at 60°C for 6 hours.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance yield (85–90%) compared to non-polar solvents.
  • Substrate scope : Primary amines show higher reactivity than secondary amines due to steric hindrance .

Q. What methodologies characterize the hygroscopicity and stability of glyoxylic acid derivatives?

  • Hygroscopic Growth Factor (GF) : Measure GF at 92% relative humidity (RH) using aerosol mass spectrometry. Glyoxylic acid exhibits GF = 1.44 ± 0.06, comparable to oxalic acid (GF = 1.58 ± 0.07) .
  • Thermal stability : Avoid heating above 40°C to prevent formaldehyde emission. Use TGA (Thermogravimetric Analysis) to monitor decomposition profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.